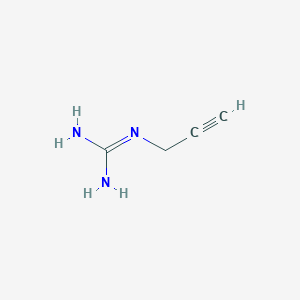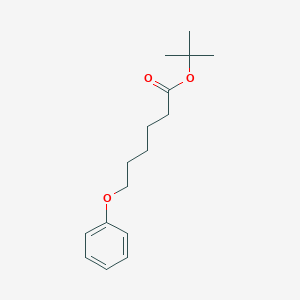![molecular formula C8H11NO2 B13887199 {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an oxazole ring
Méthodes De Préparation
The synthesis of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired heterocyclic structure.
Analyse Des Réactions Chimiques
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or oxazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can be compared with other similar heterocyclic compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopentane ring structure but differ in the heterocyclic ring attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, showing diverse biological activities, including antimicrobial and anticancer properties.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-5-2-3-6-7(4-10)9-11-8(5)6/h5,10H,2-4H2,1H3 |
Clé InChI |
AODHSYFCUIHDOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C1ON=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


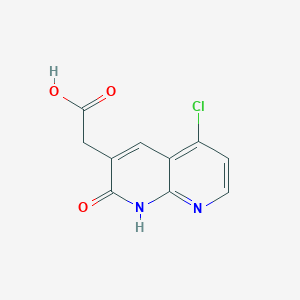


![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
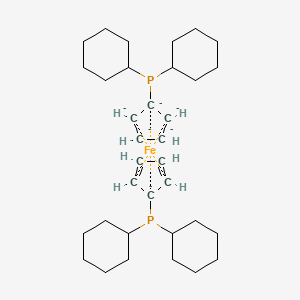
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
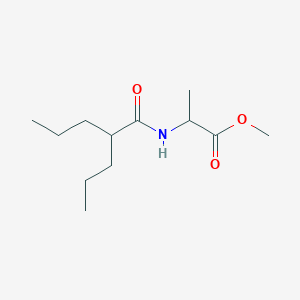
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
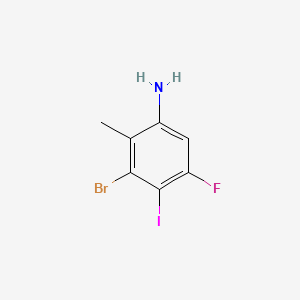
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)

